1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene
Overview
Description
1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C11H12BrF3O and its molecular weight is 297.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview
Medicinal Chemistry Applications
Benzene derivatives play a significant role in medicinal chemistry, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. For example, triazine derivatives of benzene have been investigated for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties (Verma, Sinha, & Bansal, 2019). This suggests that 1-(4-Bromobutoxy)-3-(trifluoromethyl)benzene could be a precursor in synthesizing novel heterocyclic compounds with potential therapeutic applications.
Supramolecular Chemistry Applications
In the field of supramolecular chemistry, benzene derivatives such as benzene-1,3,5-tricarboxamides (BTAs) have found applications ranging from nanotechnology to polymer processing and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding makes them valuable in creating advanced materials (Cantekin, de Greef, & Palmans, 2012). This highlights the potential for this compound to serve as a building block in the development of novel supramolecular structures with diverse applications.
Environmental Studies Applications
Benzene derivatives also play a crucial role in environmental studies, especially in understanding the impact of pollutants and developing remediation strategies. Novel brominated flame retardants, including various benzene derivatives, have been reviewed for their occurrence in indoor air, dust, and consumer goods, emphasizing the need for research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). Investigating the environmental behavior and degradation pathways of compounds like this compound could contribute to safer chemical design and pollution mitigation efforts.
Properties
IUPAC Name |
1-(4-bromobutoxy)-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O/c12-6-1-2-7-16-10-5-3-4-9(8-10)11(13,14)15/h3-5,8H,1-2,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAFRLNIEQFVSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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